2-Fluoro-5-(furan-3-yl)benzaldehyde
CAS No.: 1340432-24-7
Cat. No.: VC3183564
Molecular Formula: C11H7FO2
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340432-24-7 |
|---|---|
| Molecular Formula | C11H7FO2 |
| Molecular Weight | 190.17 g/mol |
| IUPAC Name | 2-fluoro-5-(furan-3-yl)benzaldehyde |
| Standard InChI | InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H |
| Standard InChI Key | UMQBPIYNKNXQKC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=COC=C2)C=O)F |
| Canonical SMILES | C1=CC(=C(C=C1C2=COC=C2)C=O)F |
Introduction
2-Fluoro-5-(furan-3-yl)benzaldehyde is a complex organic compound featuring a fluorine atom and a furan ring attached to a benzaldehyde backbone. Its molecular formula is C11H7FO2, and it has a molecular weight of approximately 190.17 g/mol . This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and potential applications.
Synthesis and Preparation
The synthesis of 2-Fluoro-5-(furan-3-yl)benzaldehyde typically involves multi-step organic reactions starting from commercially available precursors. Although specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds like 5-Fluoro-2-(furan-3-yl)benzaldehyde are synthesized through methods that could be adapted for the preparation of 2-Fluoro-5-(furan-3-yl)benzaldehyde.
Chemical Reactions and Applications
2-Fluoro-5-(furan-3-yl)benzaldehyde can participate in various chemical reactions typical of aldehydes and aromatic compounds. These include oxidation, reduction, and substitution reactions, which are crucial for synthesizing more complex molecules.
| Reaction Type | Reagents/Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | 2-Fluoro-5-(furan-3-yl)benzoic acid |
| Reduction | Sodium borohydride, lithium aluminum hydride | 2-Fluoro-5-(furan-3-yl)benzyl alcohol |
| Substitution | Sodium methoxide, other nucleophiles | Various substituted derivatives |
Biological and Medicinal Applications
While specific biological or medicinal applications of 2-Fluoro-5-(furan-3-yl)benzaldehyde are not extensively documented, compounds with similar structures, such as those containing fluorine and furan rings, have shown potential in medicinal chemistry. For instance, fluorinated compounds are often explored for their enhanced bioavailability and therapeutic efficacy .
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